molecular formula C14H12BrNO2 B5590971 (NE)-N-[[2-[(4-bromophenyl)methoxy]phenyl]methylidene]hydroxylamine

(NE)-N-[[2-[(4-bromophenyl)methoxy]phenyl]methylidene]hydroxylamine

Cat. No.: B5590971
M. Wt: 306.15 g/mol
InChI Key: OKSXDSIHQDPMLV-CXUHLZMHSA-N
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Description

(NE)-N-[[2-[(4-bromophenyl)methoxy]phenyl]methylidene]hydroxylamine is an organic compound characterized by the presence of a bromophenyl group and a methoxyphenyl group linked through a methylidene bridge to a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[[2-[(4-bromophenyl)methoxy]phenyl]methylidene]hydroxylamine typically involves the reaction of 4-bromophenylmethanol with 2-hydroxybenzaldehyde under specific conditions to form the intermediate compound, which is then reacted with hydroxylamine hydrochloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[[2-[(4-bromophenyl)methoxy]phenyl]methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodophenyl derivatives or other substituted phenyl compounds.

Scientific Research Applications

(NE)-N-[[2-[(4-bromophenyl)methoxy]phenyl]methylidene]hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (NE)-N-[[2-[(4-bromophenyl)methoxy]phenyl]methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(NE)-N-[[2-[(4-bromophenyl)methoxy]phenyl]methylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromophenyl and methoxyphenyl groups linked through a methylidene bridge to a hydroxylamine moiety makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(NE)-N-[[2-[(4-bromophenyl)methoxy]phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c15-13-7-5-11(6-8-13)10-18-14-4-2-1-3-12(14)9-16-17/h1-9,17H,10H2/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSXDSIHQDPMLV-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NO)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/O)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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